N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CCMA, and it is a white crystalline powder that is soluble in water and organic solvents. CCMA is primarily used in the field of pharmaceuticals, where it is used to develop new drugs and study the effects of various compounds on the human body.
Mechanism of Action
CCMA binds to certain receptors in the human body, including the GABA-A receptor and the benzodiazepine receptor. This binding results in the modulation of neurotransmitter activity in the brain, leading to various physiological effects. CCMA has been shown to have anxiolytic, sedative, and anticonvulsant effects, making it a useful compound in the treatment of various disorders.
Biochemical and Physiological Effects
CCMA has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase the activity of the GABA-A receptor, leading to increased inhibitory neurotransmitter activity in the brain. CCMA has also been shown to decrease the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
CCMA has several advantages for use in laboratory experiments, including its high solubility in water and organic solvents. This compound is also relatively stable, making it easy to handle and store. However, CCMA has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research involving CCMA, including the development of new drugs based on its structure and properties. Researchers are also interested in studying the effects of CCMA on various diseases and disorders, including anxiety, depression, and epilepsy. Additionally, there is a need for further research into the potential side effects and toxicity of CCMA, as well as its interactions with other drugs and compounds.
Synthesis Methods
CCMA can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with morpholine in the presence of a base. The resulting product is then reacted with acetic anhydride to produce CCMA. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde with morpholine followed by the addition of acetic anhydride.
Scientific Research Applications
CCMA has been extensively studied in the field of pharmaceuticals due to its ability to bind to certain receptors in the human body. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. CCMA has also been used in the development of new drugs, where it serves as a template for the design of new compounds with similar properties.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-10(12)8-16-13(17)7-11-9-15-5-6-18-11/h1-4,11,15H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXUZUFSADHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.